molecular formula C17H17N3O3 B3743987 2,4-bis(acetylamino)-N-phenylbenzamide

2,4-bis(acetylamino)-N-phenylbenzamide

Cat. No. B3743987
M. Wt: 311.33 g/mol
InChI Key: DHGJPLRMDMELPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-bis(acetylamino)-N-phenylbenzamide, commonly known as BPB, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. BPB is a derivative of benzamide and has a molecular formula of C20H18N2O3.

Scientific Research Applications

BPB has been extensively studied for its potential applications in various scientific fields. It has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. BPB has also been shown to have antibacterial and antifungal properties. In addition, BPB has been studied for its potential use as a fluorescent probe for the detection of amyloid fibrils.

Mechanism of Action

BPB inhibits the activity of enzymes by binding to their active sites. It has been shown to inhibit the activity of various proteases, including trypsin, chymotrypsin, and elastase. BPB has also been shown to inhibit the activity of various kinases, including protein kinase C and casein kinase II. The mechanism of action of BPB as a fluorescent probe for the detection of amyloid fibrils is based on its ability to bind to the β-sheet structure of amyloid fibrils.
Biochemical and Physiological Effects:
BPB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. BPB has also been shown to inhibit the proliferation of various cancer cell lines, including breast cancer and lung cancer cell lines. In addition, BPB has been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

BPB has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity when recrystallized from ethanol. BPB has also been extensively studied, and its mechanism of action is well understood. However, BPB also has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, BPB has been shown to have some cytotoxicity, which can limit its use in cell-based assays.

Future Directions

There are several future directions for research on BPB. One area of research is the development of new synthesis methods for BPB that improve its yield and purity. Another area of research is the development of new applications for BPB, such as its use as a fluorescent probe for the detection of other protein aggregates. In addition, further studies are needed to determine the potential side effects of BPB and its cytotoxicity in different cell types.

properties

IUPAC Name

2,4-diacetamido-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-11(21)18-14-8-9-15(16(10-14)19-12(2)22)17(23)20-13-6-4-3-5-7-13/h3-10H,1-2H3,(H,18,21)(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGJPLRMDMELPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5181359

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-bis(acetylamino)-N-phenylbenzamide
Reactant of Route 2
Reactant of Route 2
2,4-bis(acetylamino)-N-phenylbenzamide
Reactant of Route 3
Reactant of Route 3
2,4-bis(acetylamino)-N-phenylbenzamide
Reactant of Route 4
Reactant of Route 4
2,4-bis(acetylamino)-N-phenylbenzamide
Reactant of Route 5
2,4-bis(acetylamino)-N-phenylbenzamide
Reactant of Route 6
2,4-bis(acetylamino)-N-phenylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.